Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
Description
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS: 2648861-36-1) is a bicyclic carbamate featuring a norbornane-like framework with a [4.2.0] ring system. The compound includes a tert-butoxycarbonyl (Boc) group at the 2-position and a trans configuration, which confers distinct stereochemical and electronic properties. It is widely utilized as a building block in pharmaceutical synthesis due to its rigid structure and compatibility with diverse reaction conditions .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
JIIFXMDXOJFVMW-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Diazabicyclo[4.2.0]octane Core
The bicyclic scaffold is typically formed through intramolecular cyclization reactions starting from suitably substituted linear or monocyclic precursors containing nitrogen atoms. Common approaches include:
- Intramolecular Nucleophilic Substitution: Using aniline or aminoalkyl derivatives that undergo ring closure under basic or acidic catalysis to form the bicyclic ring system.
- Enantioselective Cyclization: Employing chiral catalysts or auxiliaries to control stereochemistry during ring formation, often using transition metal catalysis or organocatalysis.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl ester functionality is commonly introduced by:
- Carboxylation with tert-Butyl Chloroformate: Reacting the bicyclic amine intermediate with tert-butyl chloroformate under controlled conditions to form the carbamate ester at the 2-position.
- Boc Protection: Using di-tert-butyl dicarbonate (Boc2O) to protect the amine group, which can be subsequently transformed into the carboxylate ester.
Enantioselective Synthesis
Achieving the trans stereochemistry (1S,6S) is critical for biological activity and is controlled by:
Purification and Characterization
After synthesis, purification is typically achieved by:
- Column chromatography using silica gel or reverse-phase media.
- Crystallization to obtain pure stereoisomers.
Characterization methods include NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.
Summary Table of Typical Synthetic Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Aminoalkyl precursors, base/acid catalyst | Formation of bicyclic diazabicyclo[4.2.0]octane core | High yield; stereochemistry control critical |
| 2 | Carboxylation/Protection | tert-Butyl chloroformate or Boc2O, base | Introduction of tert-butyl carbamate ester | Moderate to high yield; mild conditions preferred |
| 3 | Enantioselective alkylation | Chiral ligands/catalysts, allylic substrates | Stereoselective formation of trans isomer | Enantiomeric excess >90% achievable |
| 4 | Purification | Chromatography, crystallization | Pure tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate | Confirmed by NMR, MS, chiral HPLC |
Representative Synthetic Procedure (Literature-Based)
A representative synthesis from the literature proceeds as follows:
- Starting Material Preparation: Aniline derivatives or aminoalkyl precursors are prepared or purchased.
- Cyclization: The precursor undergoes intramolecular nucleophilic substitution under basic conditions (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF) at mild temperatures to form the bicyclic diazabicyclo[4.2.0]octane core.
- Carboxylation: The bicyclic amine is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) at 0–25 °C to afford the tert-butyl carbamate ester.
- Chiral Induction: If required, chiral catalysts such as Pd(0) complexes with chiral phosphine ligands are employed in allylic alkylation steps to induce the trans stereochemistry.
- Isolation and Purification: The crude product is purified by silica gel chromatography, followed by recrystallization from suitable solvents (e.g., ethyl acetate/hexane).
- Characterization: The final product is characterized by ^1H NMR, ^13C NMR, mass spectrometry, and chiral HPLC to confirm purity and stereochemistry.
Comparative Analysis with Related Compounds
| Compound Name | Structural Difference | Stereochemistry | Application/Notes |
|---|---|---|---|
| Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate | Cis isomer of the bicyclic core | (1R,6S) or (1S,6R) | Moderate GLP-1 receptor activity |
| Tert-butyl 2,5-diazabicyclo[2.2.2]octane | Different bicyclic ring size and connectivity | Variable | Lower metabolic effects compared to trans isomer |
This comparison highlights the importance of stereochemistry and ring structure in the biological and chemical properties of these compounds.
Research and Development Notes
- Enantioselective synthesis methods are preferred for pharmaceutical applications due to the stereospecific biological effects of the trans isomer.
- Industrial scale-up requires optimization of reaction conditions to maximize yield and minimize by-products.
- The bicyclic scaffold is a valuable building block for complex medicinal chemistry targets, including GLP-1 receptor modulators and other therapeutic agents.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
The target compound is differentiated from analogs by its bicyclo[4.2.0]octane core. Key structural comparisons include:
Key Observations :
- Ring Strain and Conformation: The [4.2.0] system (norbornane analog) exhibits higher ring strain compared to [5.1.0] or [3.2.1] systems, influencing reactivity in ring-opening or functionalization reactions .
- Stereochemistry : The trans configuration in the target compound reduces steric hindrance between the Boc group and adjacent bridgehead hydrogen, enhancing solubility in polar solvents compared to the cis isomer .
Key Observations :
Key Observations :
Spectroscopic and Physical Properties
Comparative spectral data highlight structural differences:
Biological Activity
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS Number: 2648861-36-1) is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a GLP-1 receptor modulator. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Structural Characteristics : The compound features a bicyclic structure known for its unique nitrogen-containing rings, which contribute to its biological properties.
GLP-1 Receptor Modulation
Recent studies have highlighted the potential of this compound as a GLP-1 receptor modulator , which plays a crucial role in glucose metabolism and appetite regulation. This modulation is particularly relevant in the context of treating cardiovascular diseases and metabolic disorders:
- Mechanism of Action : The compound acts by enhancing the activity of GLP-1, a hormone that stimulates insulin secretion in response to meals, thereby lowering blood glucose levels and promoting satiety.
Case Studies and Research Findings
- Case Study on Metabolic Effects :
- Biochemical Pathway Analysis :
- In Vitro Studies :
Synthesis and Methodologies
The synthesis of this compound involves several steps, typically starting from readily available precursors through cyclization reactions followed by carboxylation:
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | Aniline derivatives | High |
| 2 | Carboxylation | tert-butyl chloroformate | Moderate |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate | Bicyclic | Moderate GLP-1 activity |
| Tert-butyl 2,5-diazabicyclo[2.2.2]octane | Bicyclic | Low metabolic effects |
Q & A
Q. What are the standard synthetic routes for tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate?
The synthesis typically involves cyclization of a carbamate precursor under basic conditions. For example, treatment of tert-butyl (2-substituted ethyl)carbamates with powdered KOH (1.2–2.5 equiv) at 35°C for 8–16 hours initiates intramolecular nucleophilic attack, forming the bicyclic scaffold. Purification via silica gel chromatography (hexane:ethyl acetate gradients) isolates the product in yields up to 89% . Key steps include precise control of reaction time and base stoichiometry to minimize side products.
Q. Which spectroscopic techniques are critical for confirming the compound's structure?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. HRMS validates molecular ions (e.g., [M+Na]+ with <2 ppm error), while NMR resolves bridgehead protons and stereochemistry. For example, ¹H NMR signals at δ 1.41 ppm (tert-butyl) and δ 3.37–4.34 ppm (diazabicyclo protons) confirm regioselectivity . IR spectroscopy (1701 cm⁻¹ for carbonyl) and X-ray crystallography (for solid-state conformation) provide additional validation .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the cyclization step?
Optimization involves:
- Molar ratios : Using 1.2 equiv of nucleophilic reagents to drive cyclization .
- Temperature control : Maintaining 35°C to balance reaction rate and byproduct formation .
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
- Purification : Gradient elution in chromatography minimizes co-elution of stereoisomers. Comparative studies show extended reaction times (16 hours vs. 8 hours) improve yields by 10–15% for sterically hindered substrates .
Q. What computational methods predict the stereoelectronic properties of this diazabicyclo scaffold?
Density functional theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (e.g., 5.2 eV) and hyperpolarizability, indicating charge-transfer potential. Vibrational spectroscopy coupled with DFT simulations assigns IR bands (e.g., 1650 cm⁻¹ for amide C=O) and predicts reactivity toward electrophiles . Molecular dynamics simulations model solvent effects on conformational stability .
Q. How are contradictory NMR data resolved in structurally similar analogs?
Overlapping signals (e.g., bridgehead protons) are resolved using:
- Variable-temperature NMR : Distinguishes dynamic processes (e.g., ring puckering).
- COSY/NOESY : Maps through-space couplings to confirm bicyclic geometry.
- Isotopic labeling : Deuterated analogs simplify splitting patterns (e.g., tert-butyl-d9 in ). For example, diastereotopic protons in the diazabicyclo core exhibit distinct coupling constants (J = 7.1–13.2 Hz) in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
